Benzyl Posaconazole
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Overview
Description
O-BenzylPosaconazole-d4 is a deuterated derivative of O-BenzylPosaconazole, a compound related to Posaconazole, which is a triazole antifungal agent. This compound is characterized by the substitution of hydrogen atoms with deuterium, which can be useful in various scientific studies, including pharmacokinetic and metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-BenzylPosaconazole-d4 involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of γ-lactone with benzyl bromide to form a mixture of compounds, which are then subjected to acid/base work-up to obtain the desired product . The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of O-BenzylPosaconazole-d4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
O-BenzylPosaconazole-d4 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
O-BenzylPosaconazole-d4 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of O-BenzylPosaconazole-d4 is similar to that of Posaconazole. It inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By blocking this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Posaconazole: The parent compound, known for its broad-spectrum antifungal activity.
Itraconazole: Another triazole antifungal agent with a similar mechanism of action.
Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to Posaconazole.
Uniqueness
O-BenzylPosaconazole-d4 is unique due to its deuterated structure, which provides advantages in pharmacokinetic studies by allowing for more precise tracking of the compound in biological systems. This makes it a valuable tool in drug development and metabolic research .
Biological Activity
Benzyl Posaconazole, a derivative of the antifungal agent Posaconazole, is gaining attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.
Overview of Posaconazole
Posaconazole is a broad-spectrum triazole antifungal agent effective against various fungal pathogens, including Aspergillus and Candida species. It works primarily by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungal cell membranes, leading to impaired cell growth and eventual cell death .
Pharmacological Properties
Absorption and Distribution
- Bioavailability : Posaconazole has variable bioavailability, often influenced by food intake. The median time to maximum concentration (Tmax) is approximately 3 to 5 hours .
- Volume of Distribution : The apparent volume of distribution is notably high at about 1774 L, indicating extensive tissue penetration .
- Protein Binding : It is highly protein-bound (>98%), primarily to albumin, which affects its pharmacokinetics and therapeutic efficacy .
Metabolism and Elimination
- Metabolism : Posaconazole undergoes hepatic metabolism primarily through glucuronidation, with no significant oxidative metabolites detected in plasma .
- Elimination Half-life : The elimination half-life ranges from 25 to 35 hours, allowing for less frequent dosing compared to other antifungals .
Biological Activity Against Fungal Pathogens
This compound exhibits similar antifungal activity to its parent compound. Research indicates that it retains effectiveness against various fungal strains:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Candida albicans | <1 µg/mL | Highly susceptible |
Aspergillus fumigatus | <1 µg/mL | Highly susceptible |
Cryptococcus neoformans | <1 µg/mL | Highly susceptible |
Studies have shown that posaconazole significantly reduces the incidence of invasive fungal infections in immunocompromised patients, such as those undergoing hematopoietic stem cell transplants .
Case Studies and Clinical Findings
-
Hematopoietic Stem Cell Transplant Patients :
- A study involving patients receiving posaconazole (200 mg three times daily) demonstrated a significant reduction in breakthrough invasive fungal infections compared to those on fluconazole (Odds Ratio [OR] 0.30; 95% Confidence Interval [CI] 0.12 to 0.71) .
- Another multicenter trial evaluated varying doses of posaconazole in patients with refractory invasive fungal infections, showing promising pharmacokinetic profiles and safety .
- Resistance Patterns :
Additional Biological Activities
Recent studies have uncovered additional biological activities of posaconazole beyond antifungal effects:
- Anti-Human Cytomegalovirus (HCMV) Activity : Research indicates that posaconazole exhibits antiviral properties against HCMV by inhibiting human cytochrome P450 51 (hCYP51), which is stimulated during viral infection . This suggests a potential dual role for posaconazole in treating both fungal and viral infections.
Properties
IUPAC Name |
4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-phenylmethoxypentan-3-yl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBSQKGAKKWACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48F2N8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.